1-{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine
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Overview
Description
1-{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is a complex organic compound that features a piperazine ring substituted with a nitro-trifluoromethylphenyl group and an oxadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting an amidoxime with a carboxylic acid derivative under dehydrating conditions.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the oxadiazole intermediate reacts with a suitable piperazine derivative.
Introduction of the Nitro-Trifluoromethylphenyl Group: This step involves the nitration of a trifluoromethylbenzene derivative, followed by its coupling with the piperazine-oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions
1-{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.
Cyclization: The oxadiazole ring can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Toluene, ethanol, dimethylformamide (DMF).
Major Products
The major products formed from these reactions include various substituted piperazines, oxadiazoles, and nitro derivatives .
Scientific Research Applications
1-{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is explored for its use in the synthesis of advanced materials and as a building block for more complex chemical entities.
Mechanism of Action
The mechanism of action of 1-{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.
Receptor Modulation: It can modulate receptor activity by acting as an agonist or antagonist.
Pathway Interference: The compound can interfere with cellular pathways, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring and exhibit similar biological activities.
Trifluoromethylphenyl Piperazines: These compounds have similar structural features and are studied for their pharmacological properties.
Uniqueness
1-{2-[(4-Methyl-1,2,5-oxadiazol-3-yl)oxy]ethyl}-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine is unique due to its combination of the oxadiazole ring, nitro-trifluoromethylphenyl group, and piperazine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C16H18F3N5O4 |
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Molecular Weight |
401.34 g/mol |
IUPAC Name |
3-methyl-4-[2-[4-[2-nitro-4-(trifluoromethyl)phenyl]piperazin-1-yl]ethoxy]-1,2,5-oxadiazole |
InChI |
InChI=1S/C16H18F3N5O4/c1-11-15(21-28-20-11)27-9-8-22-4-6-23(7-5-22)13-3-2-12(16(17,18)19)10-14(13)24(25)26/h2-3,10H,4-9H2,1H3 |
InChI Key |
VLFKVGFNRJRZPP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NON=C1OCCN2CCN(CC2)C3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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